Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate
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Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate: is a chemical compound with the molecular formula C18H25N2NaO4 and a molecular weight of 356.39 g/mol . It is primarily used in research settings and is not intended for human use . This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylpropanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Phenylpropanoic Acid: The protected piperazine is then coupled with phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropanoate moiety, potentially converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl protecting group.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected piperazine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Drug Development: The compound is explored in the development of pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperazine ring.
Industry:
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is primarily related to its role as an intermediate in chemical reactions. It does not have a direct biological target or pathway but facilitates the synthesis of compounds that may interact with various molecular targets in biological systems .
Comparison with Similar Compounds
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate: This compound is similar but lacks the phenyl group, making it less complex and potentially less versatile.
2-(4-tert-Butoxycarbonyl)piperazin-1-yl]-3-butenoic acid: This compound has a butenoic acid moiety instead of phenylpropanoate, altering its reactivity and applications.
Uniqueness:
Structural Complexity: The presence of both the piperazine ring and the phenylpropanoate moiety makes Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate unique and versatile in organic synthesis.
Functional Groups: The tert-butoxycarbonyl protecting group allows for selective deprotection and further functionalization, providing flexibility in synthetic applications.
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)15(16(21)22)13-14-7-5-4-6-8-14;/h4-8,15H,9-13H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNQZHXCWFPAF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CC2=CC=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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